NK3-Exclusive Antagonism vs. Dual Blockade
In the guinea pig ileum longitudinal muscle-myenteric plexus preparation, (D-Pro²,D-Trp⁶,⁸,Nle¹⁰)-Neurokinin B (DPDTNLE-NB) functions as a competitive antagonist exclusively at NK₃ receptors with a pA₂ of 5.5 against neurokinin B, while showing no antagonism of Substance P or Neurokinin A. In contrast, the comparator DPDT-SP ([D-Pro²,Trp⁷,⁹]-Substance P) is non-selective, competitively blocking both Substance P (NK₁; pA₂=6.9) and neurokinin B (NK₃; pA₂=6.8). Spantide ([D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-Substance P) competitively blocks Substance P (NK₁; pA₂=6.7) and at a log unit higher concentration blocks neurokinin A (NK₂; pA₂=5.8), but does not block neurokinin B [1].
| Evidence Dimension | Competitive antagonist potency (pA₂) against neurokinin receptor subtypes in guinea pig ileum |
|---|---|
| Target Compound Data | pA₂ = 5.5 (vs. neurokinin B); no antagonism vs. Substance P or Neurokinin A |
| Comparator Or Baseline | DPDT-SP: pA₂ = 6.9 (vs. Substance P), pA₂ = 6.8 (vs. neurokinin B); Spantide: pA₂ = 6.7 (vs. Substance P), pA₂ = 5.8 (vs. Neurokinin A), no block vs. neurokinin B |
| Quantified Difference | Absolute selectivity for NK₃ receptor; DPDT-SP is 20-fold more potent at NK₁ than target compound and lacks NK₃ exclusivity; Spantide lacks NK₃ activity entirely |
| Conditions | Guinea pig ileum longitudinal muscle-myenteric plexus; electrically stimulated contractions; competitive antagonism determined by Schild analysis |
Why This Matters
This compound provides the necessary receptor subtype exclusivity to dissect NK₃-mediated physiological responses without confounding NK₁ or NK₂ blockade.
- [1] Jacoby HI, Lopez I, Wright D, Vaught JL. Differentiation of multiple neurokinin receptors in the guinea pig ileum. Life Sci. 1986 Nov 24;39(21):1995-2003. DOI: 10.1016/0024-3205(86)90323-1. PMID: 2431245. View Source
